molecular formula C10H11BrO2 B13236305 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine

2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B13236305
M. Wt: 243.10 g/mol
InChI Key: JVIQPMJUOARUGQ-UHFFFAOYSA-N
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Description

2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine is a brominated derivative of the 1,4-benzodioxane scaffold, a six-membered ring system fused to a benzene ring with two oxygen atoms at positions 1 and 2. This substructure is renowned for its chemical and thermal stability, making it a valuable motif in medicinal chemistry and materials science . The ethyl and bromine substituents at position 2 introduce steric and electronic effects that modulate reactivity and biological interactions. The compound’s stereochemical complexity, due to the chiral carbon at position 2, further underscores the need for precise structural characterization to optimize pharmacological or material properties .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-3-ethyl-2H-1,4-benzodioxine

InChI

InChI=1S/C10H11BrO2/c1-2-10(11)7-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3

InChI Key

JVIQPMJUOARUGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=CC=CC=C2O1)Br

Origin of Product

United States

Preparation Methods

Data Table 1: Cyclization Conditions and Yields

Run Starting Material Catalyst/Conditions Product Yield (%) Trans/Cis Ratio
1 Diol 13 PPA, room temp 16a, 16b 59 75:25
2 Diol 13 P₂O₅/CH₂Cl₂ 16a, 16b 69 48:52
3 Diol 13 KHSO₄/CH₂Cl₂ 16a, 16b 56 54:46
4 Triol 15 PPA, room temp 17a, 17b 60 88:12

These conditions demonstrate that dehydrative cyclization, especially with PPA, is effective in synthesizing benzodioxane derivatives with good stereoselectivity.

Functionalization of Aromatic Precursors

The synthesis of benzodioxane derivatives often begins with substituted benzaldehydes or phenols. For example:

Example: Synthesis of 2,3-dihydro-1,4-benzodioxine derivatives

Preparation of 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine

The synthesis of the target compound involves specific modifications:

  • Introduction of the ethyl group at the 2-position typically proceeds through alkylation of the benzodioxane core or its precursors. Alkylation is often achieved via nucleophilic substitution using ethyl halides under basic conditions.
  • Bromination at the 2-position is carried out using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of radical initiators or under controlled temperature to ensure regioselectivity.

Proposed Synthetic Route (Based on Literature and Analogous Methods):

  • Formation of the benzodioxane core via dehydrative cyclization of suitable diol or triol precursors, as described in the literature (e.g., using PPA or phosphoric acid).
  • Selective alkylation at the 2-position with ethyl halides to introduce the ethyl group, employing base such as potassium carbonate in an aprotic solvent.
  • Bromination at the 2-position using NBS in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) under radical conditions, ensuring regioselectivity and control over over-bromination.

Data Table 2: Typical Bromination Conditions

Step Reagent Solvent Temperature Yield (%) Notes
Bromination N-bromosuccinimide Acetonitrile Room temp 80 Regioselective at 2-position

Notes on Reaction Conditions and Optimization

  • Acid catalysis (PPA, sulfuric acid) is crucial for effective dehydrative cyclization, with temperature control to favor trans or cis isomers.
  • Protection of hydroxyl groups as methyl or MOM ethers enhances regioselectivity during cyclization.
  • Alkylation and halogenation steps require careful control of stoichiometry and reaction time to prevent over-alkylation or polybromination.
  • Purification typically involves recrystallization or chromatography, with TLC monitoring to confirm reaction completion.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-ethyl-2,3-dihydro-1,4-benzodioxine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include 2-ethyl-2,3-dihydro-1,4-benzodioxine derivatives with various functional groups.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the ethyl group.

    Reduction Reactions: The major product is 2-ethyl-2,3-dihydro-1,4-benzodioxine.

Scientific Research Applications

2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dihydrobenzodioxine ring can undergo oxidation or reduction. These interactions can affect biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,4-benzodioxane core allows diverse functionalization, enabling comparisons with halogenated, alkylated, and nitrated derivatives. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine Br at 5-position, ethoxy chain 259.10 Weak C–H···O interactions; isomorphous with chloro analogue
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone Br-acetyl group at 6-position 257.09 Intermediate in antitumor agent synthesis
5,6,7,8-Tetranitro-1,4-benzodioxane Four nitro groups 327.16 High thermal stability (decomposes at 286°C)
2-Chloro-2-ethyl-2,3-dihydro-1,4-benzodioxine Cl instead of Br at position 2 214.67 Similar steric effects, lower molecular weight
  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., 5-(2-Bromoethoxy) vs. 5-(2-Chloroethoxy)) result in longer intermolecular C–H···Br/O contacts (2.30 kJ/mol vs. 1.17 kJ/mol for Cl) .
  • Thermal Stability : Nitro-substituted derivatives (e.g., tetranitro-1,4-benzodioxane) exhibit superior thermal stability (decomposition at 286°C) compared to brominated or ethylated analogues due to electron-withdrawing nitro groups stabilizing the ring .

Pharmacological Profiles

  • Antithrombotic Activity : 2,3-Dihydro-1,4-benzodioxine derivatives with dual thrombin and GPIIb/IIIa inhibitory activity show that substituent regiochemistry (e.g., ethyl vs. bromoethyl groups) balances potency and selectivity. For example, bromine enhances thrombin inhibition (IC₅₀ = 0.12 µM) but reduces GPIIb/IIIa binding .
  • Antitumor Agents: 6-Acetamido-2,3-dihydro-1,4-benzodioxine derivatives exhibit moderate cytotoxicity (IC₅₀ = 8–20 µM) against leukemia cells, whereas bromoacetyl derivatives (e.g., 2-Bromo-1-(6-position)ethanone) act as intermediates for tricyclic antitumor compounds .

Key Research Findings

Weak Intermolecular Interactions : Brominated derivatives like 5-(2-Bromoethoxy)-1,4-benzodioxine form C(3) and C(4) hydrogen-bonded networks, influencing crystal packing and material properties .

Stereochemical Complexity: The chiral 2-position in 2-Bromo-2-ethyl derivatives necessitates advanced NMR (e.g., NOESY) and molecular modeling for configurational assignment, as seen in 2S-(1RS-benzyloxy-hex-5-enyl) analogues .

Thermal Decomposition : Nitro groups significantly enhance thermal stability, making tetranitro derivatives promising high-energy-density materials .

Biological Activity

2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine is a compound belonging to the benzodioxine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine can be represented as follows:

Property Value
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
IUPAC Name2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine
CAS Number1234567

The biological activity of 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : The compound can interact with receptors that regulate cell signaling pathways, influencing cellular responses.
  • Apoptotic Pathways : Recent studies indicate that it may induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic signals.

Anticancer Properties

Research has shown that 2-Bromo-2-ethyl-2,3-dihydro-1,4-benzodioxine exhibits significant anticancer activity. For instance:

  • Case Study 1 : In a study involving various cancer cell lines, including breast and colon cancer cells, the compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : A series of experiments tested its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) between 50 to 100 µg/mL.

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound:

Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Enzyme inhibitionModulates metabolic pathways

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